molecular formula C12H14ClFO B1322199 6-Chloro-1-(3-fluorophenyl)-1-oxohexane CAS No. 488098-58-4

6-Chloro-1-(3-fluorophenyl)-1-oxohexane

Cat. No.: B1322199
CAS No.: 488098-58-4
M. Wt: 228.69 g/mol
InChI Key: HHJGMUGCVSBWRW-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-fluorophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and a ketone functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzene and 6-chlorohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or copper may be employed to enhance the reaction efficiency and yield.

    Solvents: Common solvents used in the synthesis include tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-fluorophenyl)-1-oxohexane undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Substitution reactions may involve reagents such as sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-1-(3-fluorophenyl)-1-oxohexane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes or chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(3-chlorophenyl)-1-oxohexane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    6-Bromo-1-(3-fluorophenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group.

    6-Chloro-1-(4-fluorophenyl)-1-oxohexane: Similar structure but with the fluorophenyl group in a different position.

Uniqueness

6-Chloro-1-(3-fluorophenyl)-1-oxohexane is unique due to the specific combination of chloro and fluorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-chloro-1-(3-fluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJGMUGCVSBWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621998
Record name 6-Chloro-1-(3-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488098-58-4
Record name 6-Chloro-1-(3-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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